molecular formula C15H22Cl2F2N2 B8095807 1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane dihydrochloride

1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane dihydrochloride

Cat. No.: B8095807
M. Wt: 339.2 g/mol
InChI Key: HYFNTUWHLDMZTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane dihydrochloride is a spirocyclic tertiary amine featuring a benzyl group at position 1, two fluorine atoms at position 3, and a diazaspiro[4.5]decane core. The dihydrochloride salt form enhances its aqueous solubility, making it suitable for pharmacological research.

Properties

IUPAC Name

1-benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2.2ClH/c16-15(17)11-14(6-8-18-9-7-14)19(12-15)10-13-4-2-1-3-5-13;;/h1-5,18H,6-12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFNTUWHLDMZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(CN2CC3=CC=CC=C3)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1,8-diazaspiro[4.5]decane with benzyl chloride in the presence of a suitable base, such as triethylamine, under reflux conditions. The reaction typically proceeds via nucleophilic substitution, resulting in the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of 1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane dihydrochloride may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on factors such as reaction scale, desired purity, and cost efficiency. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane dihydrochloride has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with spirocyclic frameworks.

Biology: It serves as a tool in biological studies to investigate the interactions of small molecules with biological targets, such as enzymes and receptors.

Medicine: The compound has potential therapeutic applications, including the development of new drugs for various diseases. Its unique structure and reactivity make it a valuable candidate for drug discovery and development.

Industry: In the industrial sector, 1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane dihydrochloride is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane dihydrochloride exerts its effects depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include binding to the active site of the target molecule, altering its activity, and triggering downstream effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key distinctions between the target compound and analogous spirocyclic amines:

Compound Name Substituents Fluorine Position Salt Form Molecular Weight (g/mol) Key Features
1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane dihydrochloride 1-Benzyl, 3,3-difluoro 3,3 Dihydrochloride - Discontinued; enhanced solubility due to HCl salt
1-Methyl-1,8-diazaspiro[4.5]decan-2-one HCl 1-Methyl, 2-one None Hydrochloride - Ketone group increases polarity; potential metabolic stability
8,8-Difluoro-2-azaspiro[4.5]decan-3-one 8,8-difluoro, 3-one 8,8 None - Fluorine at 8,8 alters ring conformation; ketone may limit bioavailability
8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride 8-Benzyl None Dihydrochloride - Lacks fluorine but retains benzyl group; similar solubility profile
Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride 1-Benzyl carboxylate None Hydrochloride 310.82 Ester group increases hydrolysis susceptibility

Commercial and Research Relevance

While the target compound is discontinued, structurally related spirocycles remain accessible. For example, 1,1-difluoro-8-azaspiro[4.5]decane (entry 14, ) is priced at $612/100mg, suggesting high demand for fluorinated spiro compounds in drug discovery . Conversely, the lack of commercial data on the target compound may reflect challenges in synthesis or niche applicability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.